モナスコルビン

説明

Monascorubrin is an orange pigment first isolated in 1926 from Monascus purpureus Wentii, widely used for coloring foodstuff in Asia and as the main constituent pigment of Taiwan wine, Hong-Ru. Initial structural studies of monascorubrin proposed a probable structure, which was later revised through detailed structural and spectroscopic analysis, establishing its identity as a compound with complex keto-enol tautomerism (Kumasaki et al., 1962).

Synthesis Analysis

The biosynthesis of monascorubrin involves the linear condensation of acetic acid units, confirming the proposed structure of this pigment. This process, studied in strains of the Monascus genus, showcases the microbial pathway's efficiency in generating monascorubrin and its related pigments (Kurono et al., 1963).

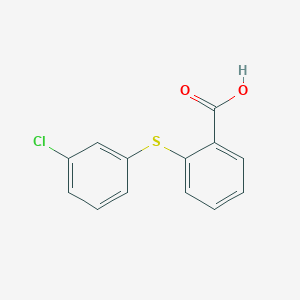

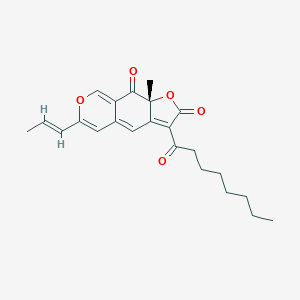

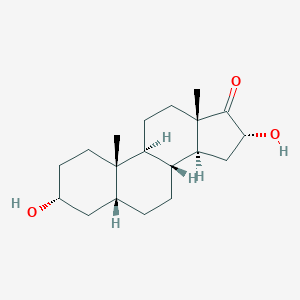

Molecular Structure Analysis

The molecular structure of monascorubrin has been a subject of extensive study, revealing a complex arrangement that involves tautomerism and the potential for various chemical transformations. Its structure is critical for understanding its reactivity and stability under different conditions (Kumasaki et al., 1962).

Chemical Reactions and Properties

Monascorubrin participates in several chemical reactions, notably with primary amines to form red Monascus pigments, a process critical for its application as a food colorant. This transformation, influenced by the reaction environment's pH, highlights its chemical versatility and applicability in food science (Jia et al., 2019).

Physical Properties Analysis

The physicochemical properties of monascorubrin, such as solubility, thermal stability, and resistance to acid and alkali, are pivotal for its application in various industries, including textile dyeing. Studies have shown its relative stability under different conditions, highlighting its potential beyond food coloration (Yan-chun, 2012).

Chemical Properties Analysis

The interaction of monascorubrin with different chemicals, especially its reaction with amines to produce a variety of pigments, showcases its chemical diversity. Understanding these properties is crucial for optimizing its use in industrial applications and improving the stability and safety of Monascus pigments in food products (Jia et al., 2019).

科学的研究の応用

モナスカス色素の生産

モナスコルビンは、モナスカス属の種によって生産されるオレンジ色のモナスカス色素(OMP)の1つです . これらの色素は、アセチルCoAとマロニルCoAを前駆体とするポリケチドシンターゼの作用によって生成されるポリケチドです . これらの色素の生産は、酢酸種の添加によって促進できます .

食品着色料とサプリメント

モナスコルビンは、モナスカス属の種によって生成される他の色素とともに、赤色米の製造のために米の醸造によく使用されます . この製品は、食品着色料または人間の健康に有益な効果をもたらす食品サプリメントとして使用されます .

生合成研究

モナスコルビンは、生合成研究において重要な役割を果たします。 ポリケチドと脂肪酸の組み合わせからなるモナスコルビンの可能性のある生合成経路は、放射性標識されたオクタン酸を培養培地に加える実験によって確認されました .

非特異的生物活性

モナスコルビンは、他の着色化合物とともに、さまざまな非特異的な生物活性を持っています。 これらの活性は、少なくとも部分的には、アミノ基含有化合物、すなわちアミノ酸、タンパク質、または核酸との反応に起因しています .

産業用途

モナスコルビンは、モナスカス色素の一部であり、産業的に重要な用途が数多くあります。 これらの色素は、食品成分、天然色素、および食品サプリメントの製造に使用されます .

医療用途

モナスコルビンは、モナスカス色素の一部であり、医学的に重要な用途があります。 これらの色素は、人間の健康に有益な効果をもたらす食品サプリメントの製造に使用されます .

将来の方向性

The application of Monascorubrin and other Monascus pigments in food and other industries is promising but still incipient . More research is needed, especially concerning the stability of the pigment in in vivo systems (inside the food) where adverse conditions are combined . There are also regulatory issues that need to be addressed to expand production and commercialization .

作用機序

Target of Action

Monascorubrin, a pigment derived from the fungus Monascus, exhibits significant antibiotic activities against various microorganisms, including Bacillus subtilis and Candida pseudotropicalis . These organisms are the primary targets of Monascorubrin.

Mode of Action

Monascorubrin interacts with its targets by adhering to the bacterial cell surface, thereby inhibiting their growth . The exact molecular interactions between Monascorubrin and its targets are still under investigation.

Biochemical Pathways

The biosynthesis of Monascorubrin involves a combination of polyketide and fatty acids . This process was confirmed through experiments involving the addition of radioactively labeled octanoic acid to the culture medium . .

Pharmacokinetics

The pharmacokinetic properties of Monascorubrin, like other Monascus pigments, have been predicted in silico . These pigments generally exhibit high intestinal absorption and bioavailability. Some monascus pigments might cause pharmacokinetics-related drug-drug interactions .

Result of Action

The primary result of Monascorubrin’s action is its antimicrobial effect, which is achieved by inhibiting the growth of certain bacteria and yeasts . Additionally, Monascorubrin, along with other Monascus pigments, has been associated with various biological activities, such as anti-mutagenic and anticancer properties .

特性

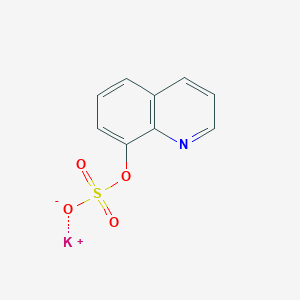

IUPAC Name |

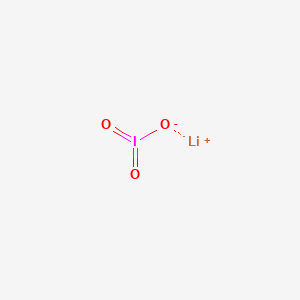

(9aR)-9a-methyl-3-octanoyl-6-[(E)-prop-1-enyl]furo[3,2-g]isochromene-2,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O5/c1-4-6-7-8-9-11-19(24)20-18-13-15-12-16(10-5-2)27-14-17(15)21(25)23(18,3)28-22(20)26/h5,10,12-14H,4,6-9,11H2,1-3H3/b10-5+/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIPVSGPTPPURBD-HAOIVFDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)C1=C2C=C3C=C(OC=C3C(=O)C2(OC1=O)C)C=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)C1=C2C=C3C=C(OC=C3C(=O)[C@@]2(OC1=O)C)/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101037235 | |

| Record name | Monascorubrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101037235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13283-90-4 | |

| Record name | Monascorubrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013283904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monascorubrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101037235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONASCORUBRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PRW98QJ428 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Propenal, 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl-](/img/structure/B81063.png)